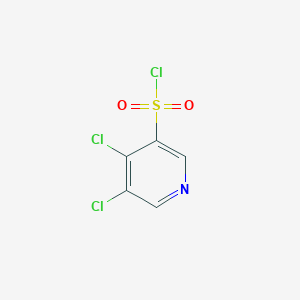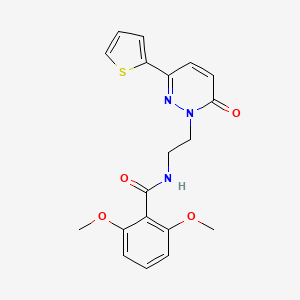
4,5-Dichloropyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5-Dichloropyridine-3-sulfonyl chloride” is a chemical compound with the molecular formula C5H2Cl3NO2S and a molecular weight of 246.50 g/mol . It is used in various applications in analytical and pharmaceutical industries.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with two chlorine atoms and a sulfonyl chloride group .Wissenschaftliche Forschungsanwendungen
Synthesis of Hexahydroquinolines
Sulfonic acid-functionalized pyridinium chloride has been synthesized and characterized, demonstrating its utility as a highly efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines through one-pot multi-component condensation. This process highlights the versatility of sulfonic acid-functionalized ionic liquids in promoting chemical reactions under solvent-free conditions, contributing to the development of more sustainable chemical processes (Khazaei et al., 2013).
Antibacterial and Surface Activity
Research into the synthesis of 1,2,4-triazole derivatives, utilizing sulfur and pyridine-based compounds, has demonstrated their potential as biologically active heterocycles with antibacterial properties and as surface-active agents. This underscores the importance of sulfur and pyridine chemistry in the development of new materials with potential applications in medical and industrial fields (El-Sayed, 2006).
Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives
The synthesis and characterization of novel pyrazolo[3,4-b]pyridin-3-ol derivatives, through reactions involving 2,6-dichloro-4-methylnicotinonitrile, illustrate the ongoing exploration of pyridine and sulfone chemistry for the development of compounds with potential pharmacological applications. X-ray crystal structure and computational studies of these derivatives provide valuable insights into their chemical properties and potential uses (Shen et al., 2014).
Catalysis for Tetrahydrobenzo[a]-xanthen-11-ones Synthesis
The novel ionic liquid sulfonic acid-functionalized pyridinium chloride has shown efficacy as a catalyst for the synthesis of tetrahydrobenzo[a]-xanthen-11-ones, indicating its broad applicability in facilitating chemical reactions. This research contributes to the field of catalysis, offering a sustainable and efficient approach for synthesizing complex organic compounds (Moosavi‐Zare et al., 2013).
Antioxidant Activity of Dihydropyridine Analogs
The synthesis and biological evaluation of dihydropyridine analogs have highlighted their potent antioxidant activities, suggesting their potential therapeutic applications in treating diseases associated with oxidative stress. Molecular docking and in silico ADMET properties further validate their promise as drug candidates (Sudhana & Jangampalli Adi, 2019).
Eigenschaften
IUPAC Name |
4,5-dichloropyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXHGORYRFDXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)
![Pyrazolo[1,5-a]pyridin-4-ylmethanol](/img/structure/B2571952.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2571953.png)
![N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2571955.png)

![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)


![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)


![5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2571971.png)
